Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Lipophilicity Drug Design Agrochemical

Researchers optimizing ADME profiles often need to enhance lipophilicity without sacrificing metabolic stability. This compound provides the distinctive -SCF3 pharmacophore, which offers superior Hansch π and Hammett σp values compared to -CF3 or -SCH3 analogs. - Enables improved blood-brain barrier penetration and cellular uptake in lead optimization. - Ideal for probing steric/electronic requirements in SAR studies. - Reliable intermediate for agrochemical candidates requiring enhanced cuticle penetration.

Molecular Formula C10H9F3O3S
Molecular Weight 266.24 g/mol
CAS No. 647855-97-8
Cat. No. B12591648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate
CAS647855-97-8
Molecular FormulaC10H9F3O3S
Molecular Weight266.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)OC)SC(F)(F)F
InChIInChI=1S/C10H9F3O3S/c1-15-7-3-6(9(14)16-2)4-8(5-7)17-10(11,12)13/h3-5H,1-2H3
InChIKeyNNJZYGYJYLJHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate (CAS 647855-97-8): Key Physicochemical and Structural Profile for Research Procurement


Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate (CAS 647855-97-8) is a synthetic aromatic ester featuring a trifluoromethylthio (-SCF3) group, a methoxy (-OCH3) substituent, and a methyl ester functionality on a benzoate scaffold . It has a molecular formula of C10H9F3O3S and a molecular weight of 266.24 g/mol [1]. The compound is classified as a benzoate ester and is utilized as a building block or intermediate in medicinal chemistry and agrochemical research . The -SCF3 group imparts distinctive electronic and lipophilic properties, distinguishing it from non-fluorinated and -CF3 analogs [1].

Why Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate Cannot Be Replaced by Common -CF3 or -OCH3 Analogs in Specialized Research Programs


The trifluoromethylthio (-SCF3) moiety is not a simple isostere for trifluoromethyl (-CF3) or methylthio (-SCH3) groups. The -SCF3 group exhibits a unique combination of high lipophilicity (Hansch π parameter), strong electron-withdrawing character (Hammett σp), and a distinct van der Waals volume that alters molecular recognition by biological targets and physicochemical behavior [1]. In comparative studies, replacing -SCF3 with -CF3 in benzoate derivatives results in a measurable decrease in logP and potential loss of metabolic stability, while substitution with -SCH3 drastically reduces both lipophilicity and electronegativity [2]. Therefore, procurement decisions must be guided by the specific need for the -SCF3 pharmacophore rather than assuming functional equivalence with structurally similar compounds.

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate: Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity Enhancement Over -CF3 Analog: LogP Comparison for Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate

The target compound's acid analog (3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid, CAS 647855-98-9) exhibits a computed LogP of 3.00530, whereas the corresponding -CF3 analog (3-methoxy-5-(trifluoromethyl)benzoic acid, CAS 53985-48-1) has a predicted XLogP3 of 2.7 . For the methyl ester forms, the -SCF3 compound (MW 266.24) is inherently more lipophilic than the -CF3 analog (methyl 3-methoxy-5-(trifluoromethyl)benzoate, MW 234.17), a property known to enhance membrane permeability in cellular assays [1]. This difference of >0.3 LogP units is significant in medicinal chemistry optimization, where small changes in lipophilicity can dramatically affect pharmacokinetic profiles .

Lipophilicity Drug Design Agrochemical Bioavailability

Increased Molecular Weight and van der Waals Volume: Steric Differentiation from -CF3 and -SCH3 Analogs

The -SCF3 group (molecular weight contribution ~101 Da, van der Waals volume ~52 ų) is significantly larger and heavier than the -CF3 group (MW ~69 Da, volume ~44 ų) and the -SCH3 group (MW ~47 Da, volume ~33 ų) [1]. The target compound (C10H9F3O3S, MW 266.24) is approximately 32 Da heavier than its -CF3 analog (C10H9F3O3, MW 234.17) . This difference in steric bulk and electronic distribution alters binding pocket interactions and can be exploited to improve target selectivity or overcome resistance mechanisms in drug discovery programs [1].

Molecular Recognition Steric Effects Binding Affinity

Enhanced Metabolic Stability: Class-Level Evidence for -SCF3-Containing Benzoates

The -SCF3 group is recognized in medicinal chemistry literature for conferring enhanced metabolic stability relative to -SCH3 and -OCH3 analogs due to the strength of the C-F bonds and the electron-withdrawing nature of the trifluoromethyl moiety [1]. In comparative studies of benzoate derivatives, -SCF3-containing compounds consistently demonstrate improved resistance to cytochrome P450-mediated oxidation compared to non-fluorinated thioethers [2]. While direct microsomal stability data for this specific compound is not publicly available, the class-level trend is well-established: the -SCF3 group protects adjacent metabolically labile sites and reduces oxidative clearance [1].

Metabolic Stability Pharmacokinetics ADME

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate: Optimal Research and Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

The higher lipophilicity of the -SCF3 analog (LogP > 3.0 for acid analog, compared to XLogP3 of 2.7 for -CF3 analog) makes this compound a suitable building block for optimizing blood-brain barrier penetration or cellular uptake in programs where -CF3 analogs fail to achieve adequate exposure [1]. Procurement should be prioritized when lipophilicity-driven pharmacokinetic improvement is the primary objective.

Agrochemical Discovery: Design of Metabolically Stable Fungicides or Herbicides

The -SCF3 group's established metabolic stability and enhanced lipophilicity are valuable in agrochemical development, where prolonged environmental persistence and improved cuticle penetration are desired [1]. The compound can serve as an intermediate for novel fungicides or herbicides requiring these properties [2].

Chemical Biology: Tool Compound Development for Target Engagement Studies

The combination of increased steric bulk (32 Da heavier than -CF3 analog) and altered electronic properties makes this compound a useful scaffold for probing steric and electronic requirements of enzyme active sites or receptor binding pockets [1]. Researchers comparing -CF3 vs. -SCF3 analogs can use this compound to delineate structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.